

# Application Note: BMS-986165 (Deucravacitinib) Solubility and Preparation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025



Compound: BMS-986165 (Deucravacitinib) Mechanism of Action: A first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] BMS-986165 binds to the TYK2 pseudokinase (JH2) domain, stabilizing the regulatory domain and blocking receptor-mediated TYK2 activation.[3] This mechanism effectively inhibits the signaling of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I interferons (IFNs), which are crucial in the pathogenesis of various immune-mediated diseases.[1][4]

## **Solubility Profile**

BMS-986165 is a crystalline free base with low aqueous solubility (5.2 µg/mL). For in vivo studies, particularly oral administration, formulation in a vehicle containing co-solvents or as a suspension is necessary to achieve the desired concentration and bioavailability. The compound is practically insoluble in water and ethanol but shows good solubility in Dimethyl Sulfoxide (DMSO). Various formulations have been developed to facilitate preclinical research.

Table 1: Solubility of BMS-986165 in Common Preclinical Vehicles



| Vehicle<br>Composition                                  | Achieved<br>Concentration/Solu<br>bility | Solution Type             | Method Note          |
|---------------------------------------------------------|------------------------------------------|---------------------------|----------------------|
| 5% DMSO + 40%<br>PEG300 + 5% Tween-<br>80 + 50% Saline  | 3.83 mg/mL (9.00<br>mM)                  | Suspension                | Requires sonication  |
| 10% DMSO + 40%<br>PEG300 + 5% Tween-<br>80 + 45% Saline | ≥ 2.5 mg/mL (5.88<br>mM)                 | Clear Solution            | -                    |
| 10% DMSO + 90%<br>Corn Oil                              | ≥ 2.5 mg/mL (5.88<br>mM)                 | Clear Solution            | -                    |
| 50% PEG300 + 50%<br>Saline                              | 10 mg/mL (23.50 mM)                      | Clear Solution            | Requires sonication  |
| EtOH:TPGS:PEG300<br>(5:5:90)                            | Used for 7.5, 15, and<br>30 mg/kg doses  | Not specified             | Used for oral gavage |
| Carboxymethylcellulos<br>e sodium (CMC-Na)              | ≥ 5 mg/mL                                | Homogeneous<br>Suspension | -                    |
| DMSO                                                    | ~30-33 mg/mL                             | Clear Solution            | Requires sonication  |
| DMSO:PBS (pH 7.2)<br>(1:2)                              | 0.33 mg/mL                               | Not specified             | -                    |

Data compiled from multiple sources.

# **Signaling Pathway**

BMS-986165 selectively inhibits TYK2, a member of the Janus kinase (JAK) family. TYK2 is a crucial intracellular enzyme that transduces signals for cytokines like IL-12, IL-23, and Type I IFNs. These cytokines are implicated in the pathology of numerous immune-mediated diseases, including psoriasis, psoriatic arthritis, and lupus. By allosterically inhibiting TYK2, BMS-986165 prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the inflammatory response.









Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule inhibitor of tyrosine kinase 2 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: BMS-986165 (Deucravacitinib)
  Solubility and Preparation for In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413461#compound-name-solubility-and-preparation-for-in-vivo-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com